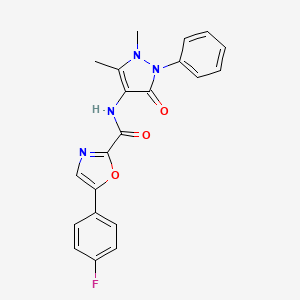

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide

Description

This compound features a pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) linked via a carboxamide group to a 5-(4-fluorophenyl)-1,3-oxazole moiety. The pyrazolone scaffold is known for its conformational rigidity and hydrogen-bonding capabilities, while the 4-fluorophenyl group introduces electron-withdrawing effects that enhance metabolic stability and influence intermolecular interactions. While direct structural data for this compound are unavailable in the provided evidence, analogs suggest its synthesis likely involves condensation reactions between activated pyrazolone intermediates and oxazole-carboxylic acid derivatives .

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O3/c1-13-18(21(28)26(25(13)2)16-6-4-3-5-7-16)24-19(27)20-23-12-17(29-20)14-8-10-15(22)11-9-14/h3-12H,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORZENDLERLNLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and oxazoles, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antipyretic and Analgesic Properties

The compound has been identified as an important intermediate in the synthesis of drugs with antipyretic (fever-reducing) and analgesic (pain-relieving) effects. Research indicates that derivatives of this compound exhibit promising biological activity, making them suitable candidates for further drug development .

Anti-inflammatory and Antioxidant Activity

Studies have demonstrated that related pyrazole derivatives possess excellent anti-inflammatory and antioxidant properties. Molecular docking simulations suggest that these compounds can effectively interact with biological targets, potentially leading to therapeutic applications in treating inflammatory diseases .

Material Science Applications

Nonlinear Optical Properties

The compound's molecular structure has been analyzed for its nonlinear optical (NLO) properties. Density Functional Theory (DFT) calculations indicate that it exhibits significant polarizability and hyperpolarizability, which are critical for applications in photonics and optoelectronics. Such properties make it a candidate for use in developing advanced optical materials .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) revealed insights into its crystal structure and intermolecular interactions. The compounds were characterized using X-ray crystallography and DFT calculations, highlighting their stability and potential for further functionalization .

Another research project assessed the biological activity of various derivatives of the compound through in vitro assays. The results indicated that some derivatives exhibited significant inhibition of pro-inflammatory cytokines, showcasing their potential as therapeutic agents against chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Notes:

Key Comparative Insights

- Electron-Withdrawing Groups : The target compound’s 4-fluorophenyl group mirrors the p-fluorophenyl substituent in ’s compound 4h, which is associated with improved metabolic stability and target affinity due to fluorine’s electronegativity .

- Aromatic vs.

- Hydrogen Bonding : The pyrazolone core (common across analogs) facilitates hydrogen bonding via its 3-oxo group, critical for crystal packing (per ) and intermolecular interactions in biological systems .

- Molecular Weight and Solubility : Compounds with sulfonamide groups () exhibit higher solubility but may suffer from reduced cell permeability due to increased molecular weight. The target compound’s moderate estimated weight (~555) balances these factors .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 458.546 g/mol. It features a complex structure that includes a pyrazole ring and an oxazole moiety, which are known to contribute to various biological activities.

Antioxidant Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit antioxidant properties. For instance, molecular docking simulations have shown that related compounds can effectively scavenge free radicals and inhibit oxidative stress markers in cellular models .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been screened against various enzymes including human recombinant alkaline phosphatase and ecto-nucleotidases. It exhibited notable inhibitory effects, suggesting potential therapeutic applications in metabolic disorders .

- Molecular Docking Studies : Computational studies using Density Functional Theory (DFT) have provided insights into the binding affinities and interactions between the compound and target proteins. These studies suggest that the presence of functional groups like fluorophenyl enhances binding efficacy .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study involving breast cancer cell lines, the compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher doses .

Case Study 2: Anti-inflammatory Activity

A model of acute inflammation was used to test the anti-inflammatory effects of the compound. Administration resulted in a marked decrease in edema and inflammatory markers compared to control groups .

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves multi-step organic reactions. A general procedure includes:

- Step 1 : Condensation of a pyrazolone precursor (e.g., 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) with activated carbonyl intermediates.

- Step 2 : Coupling with 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylic acid derivatives using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF).

- Step 3 : Purification via column chromatography and recrystallization from ethanol/water mixtures . Key parameters include strict control of pH (e.g., using K₂CO₃ as a base) and reaction temperatures (room temperature to 80°C) to minimize side reactions .

Q. Which spectroscopic and crystallographic methods confirm its molecular structure?

- Single-crystal X-ray diffraction (SC-XRD) : Determines precise bond lengths (e.g., C–C mean = 0.007 Å) and torsion angles, validated by R factors (<0.16) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 408.15) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reaction design?

Advanced methods integrate quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:

- Predict intermediates and transition states, reducing trial-and-error experimentation.

- Simulate solvent effects (e.g., DMF polarity) and catalyst interactions.

- Prioritize reaction conditions (temperature, pH) using machine learning models trained on experimental datasets . For example, ICReDD’s workflow combines computation and experimental feedback to accelerate reaction discovery .

Q. How to resolve discrepancies in reported crystal structure data?

Contradictions in lattice parameters (e.g., orthorhombic vs. monoclinic systems) may arise from polymorphic forms or solvent inclusion. Strategies include:

- Repeating crystallization in controlled environments (e.g., slow evaporation at 293 K).

- Validating via Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O hydrogen bonds) .

- Cross-referencing with powder XRD to confirm phase purity .

Q. What strategies improve yield in multi-step syntheses?

- Intermediate stabilization : Protect reactive groups (e.g., amide moieties) using tert-butoxycarbonyl (Boc) during coupling steps.

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce by-products.

- Process control : Use inline FTIR or HPLC to monitor reaction progress and adjust stoichiometry dynamically .

Q. How do structural modifications influence bioactivity?

- Fluorophenyl substitution : Enhances metabolic stability and target binding (e.g., kinase inhibition) due to electronegativity and lipophilicity.

- Pyrazole-oxazole hybrid core : Modulates conformational flexibility, affecting interactions with hydrophobic enzyme pockets. Comparative studies with analogs (e.g., replacing 4-fluorophenyl with methoxyphenyl) reveal activity trends via molecular docking (AutoDock Vina) and MD simulations .

Data Contradiction Analysis

Q. How to address conflicting biological activity reports across studies?

Discrepancies may stem from assay conditions (e.g., cell line variability, IC₅₀ measurement protocols). Mitigation strategies:

- Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Perform meta-analyses of published data to identify outliers or confounding factors .

Methodological Best Practices

Q. What analytical workflows ensure purity and reproducibility?

- Purity assessment : Combine HPLC (≥95% purity), elemental analysis (C, H, N within ±0.4% of theoretical), and TLC.

- Batch consistency : Use DOE (design of experiments) to optimize reaction scales and solvent ratios.

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.